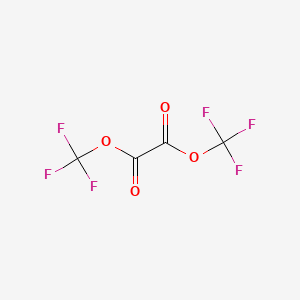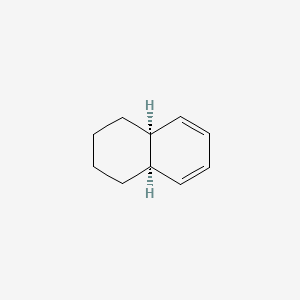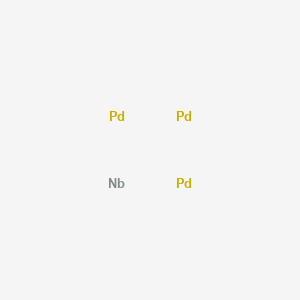
Niobium--palladium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium–palladium (1/3) is a compound consisting of niobium and palladium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electrochemistry. Niobium and palladium are both transition metals, and their combination results in a compound that exhibits unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of niobium–palladium (1/3) can be achieved through various methods, including sol-gel synthesis, chemical vapor deposition, and co-precipitation. One common method involves the reduction of niobium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of niobium–palladium (1/3) often involves the use of high-purity niobium and palladium precursors. The process may include steps such as melting, alloying, and casting to produce the compound in bulk quantities. Advanced techniques like electron beam melting and arc melting are also employed to achieve high purity and homogeneity.
Analyse Chemischer Reaktionen
Types of Reactions: Niobium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with halogens to form niobium and palladium halides. It also participates in electrochemical reactions, making it a valuable catalyst in fuel cells and other electrochemical devices.
Common Reagents and Conditions: Common reagents used in reactions involving niobium–palladium (1/3) include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium–palladium (1/3) include niobium and palladium halides, oxides, and other coordination compounds. These products are often characterized by their unique electronic and catalytic properties.
Wissenschaftliche Forschungsanwendungen
Niobium–palladium (1/3) has a wide range of applications in scientific research:
Chemistry: In chemistry, niobium–palladium (1/3) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique catalytic properties make it an essential component in the development of new chemical processes.
Biology: In biological research, niobium–palladium (1/3) is explored for its potential use in biomedical applications, such as drug delivery systems and imaging agents. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for medical research.
Medicine: In medicine, niobium–palladium (1/3) is investigated for its potential use in cancer therapy and diagnostic imaging. Its ability to target specific cells and tissues, combined with its unique electronic properties, makes it a valuable tool in medical research.
Industry: In industrial applications, niobium–palladium (1/3) is used in the production of high-performance materials, such as superconductors and advanced alloys. Its unique properties contribute to the development of new technologies and materials with enhanced performance and durability.
Wirkmechanismus
The mechanism of action of niobium–palladium (1/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. In biological systems, niobium–palladium (1/3) can interact with cellular components, influencing cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Niobium–platinum (1/3)
- Niobium–rhodium (1/3)
- Niobium–iridium (1/3)
Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
Eigenschaften
CAS-Nummer |
12034-69-4 |
|---|---|
Molekularformel |
NbPd3 |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
niobium;palladium |
InChI |
InChI=1S/Nb.3Pd |
InChI-Schlüssel |
FYBRKCKERYCKEZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Nb].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


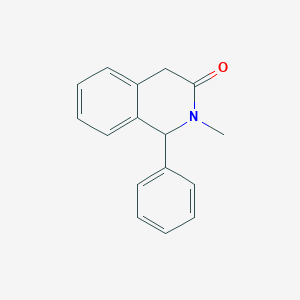
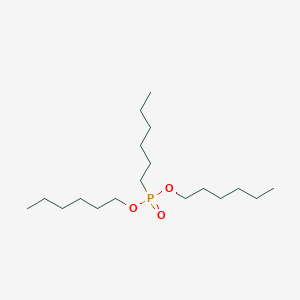


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

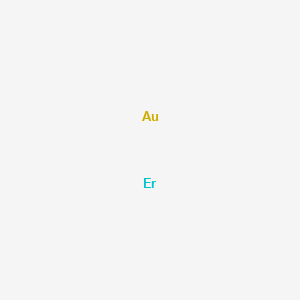

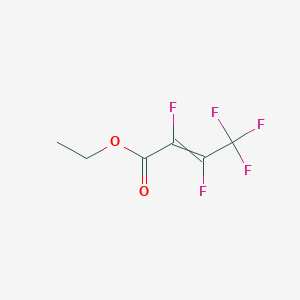
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

